5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-14-10-18(21-12-15-6-5-9-20-11-15)24-19(23-14)17(13-22-24)16-7-3-2-4-8-16/h2-11,13,21H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLINDZBOSBCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and β-diketones under acidic or basic conditions.
Substitution Reactions: The introduction of the phenyl and pyridin-3-ylmethyl groups can be carried out via nucleophilic substitution reactions. For instance, the phenyl group can be introduced using phenylboronic acid in a Suzuki coupling reaction.
Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the pyridine ring to form dihydropyridine derivatives.
Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, particularly on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-one.
Reduction: Formation of 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)dihydropyrazolo[1,5-a]pyrimidin-7-amine.
Substitution: Formation of halogenated derivatives such as 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-4-chloropyrazolo[1,5-a]pyrimidin-7-amine.
Scientific Research Applications
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic routes that incorporate various chemical precursors. The general approach includes:
- Preparation of Pyrazolo[1,5-a]pyrimidine Core : Starting with commercially available 4-phenyl-1H-pyrazol-5-amines, these are reacted with appropriate aldehydes or ketones to form the pyrazolo[1,5-a]pyrimidine scaffold.
- Functionalization : Subsequent reactions introduce the pyridin-3-ylmethyl group at the N-position and methyl groups at specific positions on the pyrazolo ring.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. The mechanisms include:
- Inhibition of Kinases : The compound acts as an inhibitor of specific kinases involved in cell signaling pathways that regulate growth and proliferation. For example, studies have shown that it can inhibit tumor growth in various cancer cell lines such as MDA-MB-231 (breast cancer) and A431 (skin cancer) through apoptosis induction and cell cycle arrest .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated potential antimicrobial activity against Mycobacterium tuberculosis by inhibiting mycobacterial ATP synthase. This inhibition disrupts ATP production, crucial for the survival of the bacteria .
Study 1: Anticancer Efficacy
In vitro assays utilizing the MTT method revealed that 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine significantly reduces cell viability in cancer cell lines after a 72-hour exposure period. The IC50 values were determined to be in the micromolar range, indicating potent activity against targeted cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 10.2 |
| A431 | 8.5 |
Study 2: Antimycobacterial Activity
A study conducted on the compound's efficacy against Mycobacterium tuberculosis showed promising results. The compound exhibited a dose-dependent inhibition of bacterial growth in culture assays, with an observed MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard anti-tuberculosis drugs .
| Treatment | MIC (µg/mL) |
|---|---|
| Compound | 0.25 |
| Rifampicin | 0.50 |
Conclusions
The compound 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine shows considerable promise as a therapeutic agent due to its dual action against cancer and infectious diseases. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological profiles for clinical applications.
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of specific enzymes, such as kinases. These enzymes play a critical role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. By inhibiting these enzymes, the compound can effectively halt the proliferation of cancer cells and induce apoptosis.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidin-7-amines
Table 1: Substituent Effects on Anti-Mycobacterial Activity
Key Observations :
- 3-Substituent: Fluorination at the 3-phenyl position (e.g., 4-fluorophenyl in 32–34) significantly enhances anti-mycobacterial potency (MIC < 0.2 μM) compared to non-fluorinated analogues . The target compound’s 3-phenyl group may reduce activity relative to fluorinated derivatives.
- 5-Substituent : Bulky aryl groups (e.g., p-tolyl in 33 ) slightly reduce potency compared to smaller alkyl groups (e.g., methyl), suggesting steric hindrance at the 5-position . The target’s 5-methyl group may optimize metabolic stability while retaining moderate activity.
- N-Substituent : Pyridin-2-ylmethyl derivatives (e.g., 32–34 ) show strong anti-mycobacterial activity, while pyridin-3-ylmethyl analogues (e.g., 153 ) are less characterized. The target’s pyridin-3-ylmethyl group may alter binding interactions in kinase targets (e.g., CDK2) .
Kinase Inhibition and Therapeutic Potential
Table 2: Kinase-Targeting Analogues
Key Observations :
- Bromine at the 3-position (CID56363 ) improves kinase inhibition (CDK2 IC50 = 48 nM), likely due to enhanced halogen bonding . The target’s 3-phenyl group may lack this interaction, reducing kinase affinity.
- Pyridin-3-ylmethyl substitution is associated with CDK2 inhibition, suggesting the target compound could be repurposed for oncology applications .
Biological Activity
5-Methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 306.36 g/mol. The structural features of the compound include a pyrazolo[1,5-a]pyrimidine core, which is critical for its biological activity.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various mechanisms of action, primarily through inhibition of key enzymes and pathways involved in cancer progression and other diseases.
1. PI3 Kinase Inhibition
One significant mechanism involves the inhibition of phosphoinositide 3-kinase (PI3K), particularly the p110α isoform. Studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine structure can enhance selectivity and potency against PI3K, leading to reduced cell proliferation and tumor growth in xenograft models .
2. Anticancer Activity
The compound has demonstrated promising anticancer properties. Research highlights its ability to induce apoptosis in cancer cells by modulating pathways such as Akt/PKB phosphorylation. In vitro studies have reported effective inhibition of cell proliferation in various cancer cell lines .
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine:
Case Studies
Several case studies have been published that illustrate the efficacy of this compound:
- In Vivo Tumor Growth Inhibition : A study involving xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to controls, indicating strong anticancer potential .
- Mechanistic Insights : Further investigations revealed that the compound's mechanism involves modulation of the PI3K/Akt signaling pathway, crucial for cell survival and proliferation .
Q & A
Q. What are the standard synthetic routes for 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as substituted pyrazoles and pyrimidine intermediates. A key step is the nucleophilic substitution at position 7 using pyridin-3-ylmethylamine under controlled conditions (e.g., reflux in ethanol or DMF) . Catalysts like palladium or copper may enhance yield, and solvents such as acetonitrile or THF are commonly employed. Purity is optimized via column chromatography or recrystallization from ethanol/water mixtures.
Q. Which spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Confirms substitution patterns (e.g., methyl at position 5, phenyl at position 3) and amine connectivity.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C19H18N6).
- X-ray crystallography : Resolves spatial arrangement, particularly the orientation of the pyridinylmethyl group . Discrepancies in NMR signals (e.g., unexpected splitting) may indicate rotameric forms due to restricted rotation around the N–C bond .
Q. What preliminary biological activities have been reported?
Pyrazolo[1,5-a]pyrimidines exhibit kinase inhibition (e.g., CDK9, JAK2) and antiproliferative effects in cancer cell lines (IC50 values: 0.5–5 µM). Assays often use MTT or CellTiter-Glo for viability and Western blotting for target validation (e.g., reduced Mcl-1 expression via CDK9 inhibition) .
Advanced Research Questions
Q. How does the pyridinylmethyl group influence target selectivity?
Molecular docking studies suggest the pyridine nitrogen participates in hydrogen bonding with kinase hinge regions (e.g., CDK9’s Cys106). Substituting pyridine with bulkier groups (e.g., quinoline) reduces activity, indicating steric constraints in the ATP-binding pocket . Comparative SAR tables show a 10-fold potency drop when replacing pyridine with phenyl, highlighting electronic effects .
Q. What strategies resolve low aqueous solubility in pharmacokinetic studies?
Q. How to address conflicting bioactivity data across cell lines?
Discrepancies (e.g., high activity in leukemia vs. low in breast cancer) may arise from differential expression of efflux pumps (e.g., P-gp) or metabolic enzymes. Validate via:
- P-gp inhibition assays (use verapamil as control).
- Metabolic stability tests in liver microsomes (CYP3A4/5 involvement common) .
Q. What computational methods predict off-target interactions?
- PharmMapper : Identifies potential kinase targets via reverse docking.
- SwissADME : Forecasts CYP inhibition and blood-brain barrier permeability (this compound has low BBB penetration due to polar surface area >80 Ų) .
Methodological Challenges & Data Analysis
Q. How to optimize reaction yields when scaling synthesis?
- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. DMSO), and catalyst loading (0.5–5 mol% Pd).
- In-line analytics : Use FTIR or ReactIR to monitor intermediate formation (e.g., pyrazole cyclization at ~1600 cm⁻¹) . Common pitfalls include overalkylation at position 3; mitigate via low-temperature (<50°C) amine addition .
Q. How to validate enzyme inhibition mechanisms?
- Kinetic assays : Measure Km/Vmax shifts (e.g., CDK9 ATPase activity) to distinguish competitive vs. non-competitive inhibition.
- ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (Kd) and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
